molecular formula C12H10ClN3O3S B1327097 Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-64-7

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1327097
M. Wt: 311.74 g/mol
InChI Key: SMUNPCBDMDONSB-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound used for proteomics research . Its molecular formula is C12H10ClN3O3S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can be confirmed using various techniques such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole compounds have been studied extensively. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors .

Scientific Research Applications

Antimicrobial Properties

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate has been explored for its antimicrobial properties. A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). Another study synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, showing activity as plant growth regulators (Song Xin-jian et al., 2006).

Synthesis and Characterization

The compound has been used in synthesizing various derivatives with potential biological activities. For instance, derivatives synthesized from ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, and substituted thiadiazole-2-ammonia, showed auxin activities though not very high, with some being antiblastic to wheat gemma (A. Yue et al., 2010). Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, utilizing Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate (N. Desai et al., 2007).

Biological Activity

Research has also been conducted on the biological activity of related compounds. Synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia indicated varying levels of biological activity, including antimicrobial properties (A. Yue et al., 2010). Additionally, a study synthesizing pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide revealed potential for antiglaucoma activity (R. Kasımoğulları et al., 2010).

Material Properties

The compound has also been analyzed for its structural properties. A comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provided valuable insights for designing new chemical entities for specific applications, suggesting potential use as NLO material (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUNPCBDMDONSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126582
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

CAS RN

1142210-64-7
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-carboxylic acid, 5-[[(4-chlorophenyl)amino]carbonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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